molecular formula C15H23NO B8761472 3-(1-Benzylpiperidin-4-yl)propan-1-ol

3-(1-Benzylpiperidin-4-yl)propan-1-ol

Cat. No.: B8761472
M. Wt: 233.35 g/mol
InChI Key: IHRWMVVXSQATHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Benzylpiperidin-4-yl)propan-1-ol (C₁₅H₂₃NO) is a tertiary alcohol characterized by a benzyl-substituted piperidine ring linked to a propanol chain. Its structure combines aromatic (benzyl), aliphatic (propanol), and heterocyclic (piperidine) moieties, making it a versatile intermediate in pharmaceutical synthesis. The compound has garnered attention in neuroprotective drug development, particularly as a precursor to sigma-1 receptor-targeting hybrids .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

3-(1-benzylpiperidin-4-yl)propan-1-ol

InChI

InChI=1S/C15H23NO/c17-12-4-7-14-8-10-16(11-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,14,17H,4,7-13H2

InChI Key

IHRWMVVXSQATHL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCCO)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs differ in substituents on the piperidine ring, propanol chain modifications, or aromatic/heterocyclic appendages. These variations influence physicochemical properties, receptor affinity, and therapeutic applications.

Table 1: Structural and Functional Comparison of Key Compounds
Compound Name Molecular Formula Key Structural Features Pharmacological Notes References
3-(1-Benzylpiperidin-4-yl)propan-1-ol C₁₅H₂₃NO Benzylpiperidine, propanol chain Neuroprotective intermediate (sigma-1 affinity)
3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol C₁₆H₂₆N₂O Methylamino group on piperidine Enhanced basicity; potential CNS or receptor-targeting applications
1-Benzyl-4-(pyridin-3-yl)piperidin-4-ol C₁₇H₂₀N₂O Pyridyl substituent, hydroxyl on piperidine Improved hydrogen bonding; possible kinase inhibition
3-(1H-imidazol-5-yl)propan-1-ol C₆H₈N₂O Imidazole ring, propanol chain Metal coordination or enzyme inhibition (e.g., histamine receptors)
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ Piperidine with ester and amine groups Unconfirmed toxicology; reactive ester may limit stability

Pharmacological and Functional Implications

  • Neuroprotective Potential: The target compound’s benzylpiperidine-propanol structure enables sigma-1 receptor interactions, as demonstrated in hybrid molecules like 20 (N-(3-(1-Benzylpiperidin-4-yl)propyl)-6-methoxy-4-oxochromene-2-carboxamide), which shows neurogenic and neuroprotective effects .
  • Heterocyclic Replacements : Compounds such as 3-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol () replace the benzyl group with pyrimidine, a motif common in antiviral or anticancer drugs. This substitution may enhance interactions with nucleotide-binding proteins .
  • Aromatic vs. Heterocyclic Moieties : Imidazole-containing analogs () exhibit distinct electronic properties, enabling interactions with metalloenzymes or histaminergic receptors, diverging from the benzylpiperidine core’s CNS focus .

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